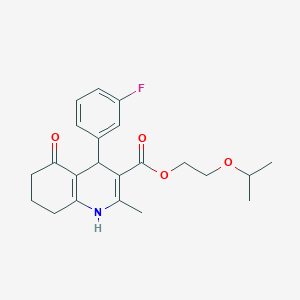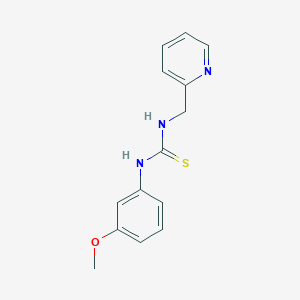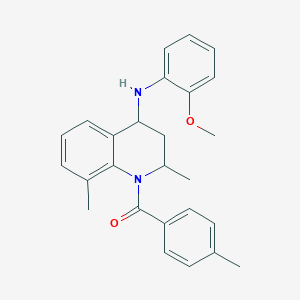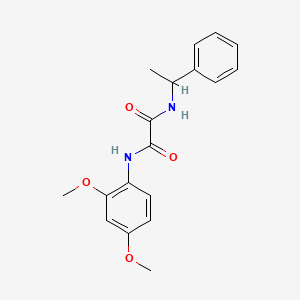![molecular formula C18H21ClN4O3S B5016603 N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5016603.png)
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, also known as TAK-063, is a novel and selective phosphodiesterase 10A (PDE10A) inhibitor developed by Takeda Pharmaceutical Company Limited. PDE10A is an enzyme that is primarily expressed in the brain, and it plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in neurons. TAK-063 has shown promising results in preclinical studies as a potential treatment for schizophrenia and other neuropsychiatric disorders.
作用机制
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide works by selectively inhibiting PDE10A, which is highly expressed in the striatum and other brain regions that are involved in motor control, reward processing, and cognitive function. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in neurons, which in turn activates signaling pathways that regulate dopamine and glutamate neurotransmission. This leads to improved cognitive function, reduced hyperactivity, and normalization of dopamine and glutamate levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include:
- Increased levels of cAMP and cGMP in neurons
- Activation of signaling pathways that regulate dopamine and glutamate neurotransmission
- Improved cognitive function
- Reduced hyperactivity
- Normalization of dopamine and glutamate levels in the brain
实验室实验的优点和局限性
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its selectivity for PDE10A, its favorable safety profile, and its low potential for abuse or dependence. However, there are also some limitations to using this compound in lab experiments, including its high cost, the need for specialized equipment to administer the drug, and the potential for off-target effects.
未来方向
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, including:
- Further preclinical studies to investigate the efficacy and safety of this compound in animal models of schizophrenia, depression, and other neuropsychiatric disorders
- Clinical trials to evaluate the safety and efficacy of this compound in humans with schizophrenia, depression, and other neuropsychiatric disorders
- Development of new PDE10A inhibitors with improved selectivity, potency, and pharmacokinetic properties
- Investigation of the role of PDE10A in other neurological and psychiatric disorders, such as Parkinson's disease, Huntington's disease, and bipolar disorder
- Development of new imaging techniques to visualize PDE10A activity in the brain and monitor the effects of PDE10A inhibitors in real-time.
合成方法
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with 2-(4-(3-chlorophenyl)piperazin-1-yl)acetic acid, followed by acylation with acetic anhydride and deprotection with trifluoroacetic acid. The final product is obtained as a white solid with a purity of over 99% by HPLC.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical models of schizophrenia, depression, and other neuropsychiatric disorders. In animal studies, this compound has been shown to improve cognitive function, reduce hyperactivity, and normalize dopamine and glutamate neurotransmission in the brain. This compound has also been shown to have a favorable safety profile and low potential for abuse or dependence.
属性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c19-14-2-1-3-16(12-14)23-10-8-22(9-11-23)13-18(24)21-15-4-6-17(7-5-15)27(20,25)26/h1-7,12H,8-11,13H2,(H,21,24)(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWOQXPFYHRIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 7a-(4-ethylphenyl)-2,7-dioxo-7,7a-dihydronaphtho[2,3-b]oxirene-1a(2H)-carboxylate](/img/structure/B5016520.png)

![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5016532.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
![3-[4-(dimethylamino)benzylidene]-5-(3,4-dimethylphenyl)-2(3H)-furanone](/img/structure/B5016568.png)
![3-phenyl-2-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-4(3H)-quinazolinone](/img/structure/B5016569.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5016570.png)


![methyl 4-oxo-4-[4-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenoxy)-1-piperidinyl]butanoate](/img/structure/B5016599.png)
![2-acetyl-7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5016610.png)
